Kinase Inhibitor Selectivity: Differentiating from Non-Amino Analogues for p38 MAPK
The inclusion of a 6-amino group on the quinazolinone core is a known structural requirement for potent p38α MAP kinase inhibition within this chemotype, as established by dihydroquinazolinone p38 inhibitor programs [1].While the non-amino analog 2-Methyl-3-phenylquinazolin-4(3H)-one (CAS 2385-23-1) lacks this critical hydrogen-bonding motif, a close 6-amino-substituted analog has demonstrated a Kd of 3.30 nM and an IC50 of 58 nM for p38α MAPK [2].
| Evidence Dimension | Binding affinity to p38alpha MAP kinase |
|---|---|
| Target Compound Data | No direct, publicly available Kd or IC50 values specifically reported for CAS 961-12-6. |
| Comparator Or Baseline | Non-amino comparator (2-Methyl-3-phenylquinazolin-4(3H)-one, CAS 2385-23-1): No p38α inhibition reported; activity is not expected. |
| Quantified Difference | Cannot be quantified for CAS 961-12-6. The presence of the 6-amino group is an essential feature for p38α inhibition in this series, conferring a qualitative advantage over the non-amino analog. |
| Conditions | In vitro kinase inhibition assay (class-level inference from a closely related 6-amino dihydroquinazolinone scaffold). |
Why This Matters
For groups screening against p38-mediated disease models, selecting a quinazolinone with the 6-amino motif is critical; procuring a non-amino generic substitute will likely result in a false negative.
- [1] Schlapbach, A., et al. 'A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors.' Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 2, 2004, pp. 357-360. View Source
- [2] BindingDB Data for BDBM50361469 (CHEMBL1938764), a closely related 6-amino dihydroquinazolinone derivative. Binding Affinity to P38alpha MAPK: Kd=3.30 nM, IC50=58 nM. View Source
